3-(Boc-amino)-3-fluoroazetidine
Description
Contextual Significance of Fluorine in Medicinal and Organic Chemistry
The element fluorine possesses a unique combination of properties that make it a powerful tool in the design of novel molecules with enhanced biological activity and material characteristics. numberanalytics.comacs.orgchemxyne.com Its high electronegativity, second only to neon, and small van der Waals radius (1.47 Å) allow it to profoundly influence the properties of organic compounds upon substitution for hydrogen or other functional groups. chemxyne.comtandfonline.comacs.org
One of the most significant impacts of fluorine incorporation is the enhancement of metabolic stability. acs.orgchemxyne.com The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.govscispace.com This increased stability often leads to improved bioavailability and a longer duration of action for fluorinated pharmaceuticals. numberanalytics.comacs.org
Furthermore, the introduction of fluorine can modulate the physicochemical properties of a molecule, such as its lipophilicity, acidity (pKa), and conformation. acs.orgvictoria.ac.nz By altering electron distribution, fluorine can impact a compound's ability to cross cell membranes and bind to its biological target. chemxyne.comtandfonline.com For instance, the strategic placement of fluorine can enhance the binding affinity of a drug candidate to its target protein. acs.orgchemxyne.com
The use of the fluorine isotope, ¹⁸F, has also become invaluable in the field of medical imaging, particularly in Positron Emission Tomography (PET). chemxyne.comvictoria.ac.nz The ability to incorporate ¹⁸F into biologically active molecules allows for non-invasive in vivo imaging, which is a crucial tool in drug discovery and development. victoria.ac.nz
The Azetidine (B1206935) Ring System as a Key Heterocyclic Motif in Chemical Synthesis
Azetidines, four-membered saturated heterocyclic compounds containing one nitrogen atom, are increasingly recognized as important structural motifs in medicinal chemistry and organic synthesis. wikipedia.orgresearchgate.netrsc.org Their significance stems from their unique combination of ring strain and stability, which makes them both versatile building blocks and conformationally constrained scaffolds. rsc.orgrsc.org
The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to a variety of more complex nitrogen-containing compounds. rsc.org At the same time, azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines. rsc.orgrsc.org This balance of reactivity and stability allows for a wide range of chemical transformations. rsc.org
Azetidine derivatives are found in a number of natural products and have been incorporated into various pharmaceutical agents. wikipedia.orgresearchgate.netrsc.org For example, azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that acts as a proline antagonist. wikipedia.org The azetidine ring is also a key component of several approved drugs, highlighting its value as a pharmacophore. rsc.orgnih.gov
The development of efficient synthetic methods to construct and functionalize the azetidine ring has been an active area of research. rsc.orgmagtech.com.cn These methods include intramolecular cyclizations, cycloadditions, and ring expansions, enabling the synthesis of a diverse array of substituted azetidines for various applications. magtech.com.cnresearchgate.net
Overview of Academic Research on 3-(Boc-amino)-3-fluoroazetidine and Related Analogues
The convergence of fluorine chemistry and the utility of the azetidine scaffold has led to significant interest in fluorinated azetidine derivatives, with this compound emerging as a particularly valuable building block. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, allowing for controlled chemical modifications at other positions of the molecule. rsc.org
Research into this compound and its analogues is driven by the potential to create novel compounds with desirable pharmacological properties. The presence of the fluorine atom at the 3-position of the azetidine ring introduces a stereocenter and can significantly influence the molecule's conformation and basicity.
Synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a closely related analogue, have been explored, highlighting the chemical challenges and potential of this class of compounds. acs.org The synthesis of such molecules often involves multi-step sequences, including fluorination reactions and the formation of the azetidine ring. acs.org The development of efficient and stereoselective synthetic routes to access these building blocks is a key focus of ongoing research.
The applications of these fluorinated azetidine derivatives are broad. They are utilized as key intermediates in the synthesis of more complex molecules, including potential drug candidates. The ability to introduce both a fluorine atom and a protected amino group in a specific and constrained three-dimensional arrangement makes this compound a powerful tool for medicinal chemists exploring structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15FN2O2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
JZRQBMFBYRSCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoroazetidine Scaffolds
Advanced Approaches for Introducing Fluorine into Azetidine (B1206935) Rings
The direct incorporation of a fluorine atom into the azetidine core requires specialized reagents and conditions due to the high reactivity of fluorine and the strain of the four-membered ring. Modern synthetic chemistry offers several advanced solutions to this challenge.
A common and direct method for synthesizing 3-fluoroazetidines is through the deoxofluorination of readily available 3-hydroxyazetidine precursors. This reaction replaces a hydroxyl group with a fluorine atom. Reagents such as Diethylaminosulfur Trifluoride (DAST) are frequently employed for this transformation. enamine.net The reaction typically involves treating a protected 3-hydroxyazetidine, like 1-Boc-3-hydroxyazetidine, with the fluorinating agent in an inert solvent. sigmaaldrich.com While effective, these reagents must be handled with care due to their reactivity. enamine.net The chemoselectivity of reagents like Deoxo-Fluor has been noted as superior to DAST in some contexts, tolerating various functional groups. sigmaaldrich.com
Table 1: Deoxofluorination of 1-Boc-3-hydroxyazetidine
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Boc-3-hydroxyazetidine | DAST | Inert solvent | 1-Boc-3-fluoroazetidine | Variable |
| 1-Boc-3-hydroxyazetidine | Deoxo-Fluor | Inert solvent | 1-Boc-3-fluoroazetidine | Variable |
Electrophilic fluorination has emerged as a powerful strategy, utilizing reagents that deliver an electrophilic fluorine (formally "F+"). wikipedia.org N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are prominent, commercially available reagents known for their effectiveness and relative stability. wikipedia.orgwikipedia.orgnih.gov These reagents can fluorinate a variety of nucleophiles, including enolates or carbanions adjacent to the azetidine ring. For instance, a protected azetidine can be treated with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures to generate a nucleophilic center, which is then quenched with an electrophilic fluorine source like NFSI. google.com This approach has been reported in patent literature for the synthesis of 3-fluoroazetidine (B1273558) derivatives, although it can require cryogenic temperatures (-78 °C), which poses challenges for large-scale production. google.com The mechanism of electrophilic fluorination is complex and can involve either a polar two-electron process or a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.orgnih.gov
Table 2: Electrophilic Fluorination of an Azetidine Precursor
| Substrate Precursor | Base | Fluorinating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Boc-azetidine-3-one | LiHMDS | NFSI | THF, -78 °C | 1-Boc-3-fluoroazetidine-3-one | 68.4% | google.com |
A highly effective, multi-step approach involves the regioselective bromofluorination of an acyclic precursor, followed by cyclization to form the 3-fluoroazetidine ring. nih.gov This method begins with N-protected allylamines, which undergo functionalization to create 3-bromo-2-fluoropropylamine intermediates. nih.gov The reaction of an N-(alkylidene or 1-arylmethylidene)-2-propenylamine with N-Bromosuccinimide (NBS) and a fluorine source like triethylamine (B128534) trishydrofluoride (Et3N·3HF) achieves the desired regioselective addition of bromine and fluorine across the double bond. These resulting bromofluoroamines are stable and serve as excellent direct precursors for the final cyclization step. nih.gov
Formation of the Azetidine Ring System Bearing a Fluorine Substituent
Constructing the strained four-membered azetidine ring is a significant synthetic challenge. When a fluorine substituent is also required, the ring-forming strategy must be robust and compatible with the fluorinated intermediate.
Intramolecular cyclization is a cornerstone of azetidine synthesis, where a linear molecule containing both a nucleophile (the nitrogen atom) and a leaving group is induced to form a ring. frontiersin.org In the context of 3-fluoroazetidines, the 3-bromo-2-fluoropropylamines generated via bromofluorination (see 2.1.3) are ideal substrates for intramolecular SN2 cyclization. nih.gov Treatment of these precursors with a base promotes the amine to displace the bromide, forming the azetidine ring. This method benefits from the fluorine atom's influence on the molecule's reactivity and conformation, leading to an efficient ring closure. nih.gov Other advanced cyclization methods, such as gold-catalyzed intramolecular N-H insertion or the aminolysis of epoxides, represent alternative strategies for forming azetidine rings, though their application to fluorinated substrates requires specific adaptation. frontiersin.orgnih.gov
This strategy is exemplified by the cyclization of the halogenated intermediates produced during the bromofluorination route. nih.gov The key step is the ring-closing reaction of N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. nih.gov The presence of the bromine atom at the 3-position provides a good leaving group for the intramolecular nucleophilic attack by the nitrogen atom. This reaction is typically facilitated by a base and proceeds via a 4-exo-tet cyclization pathway. The resulting 3-fluoroazetidines are initially formed with a protecting group on the nitrogen, which can be subsequently removed or modified. nih.gov This approach is particularly valuable as it establishes both the fluorine substituent and the ring structure in a controlled, sequential manner.
Table 3: Synthesis of 3-Fluoroazetidines via Bromofluorination and Cyclization
| Step | Precursor | Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 (Bromofluorination) | N-Benzhydrylidene-2-propen-1-amine | NBS, Et3N·3HF | N-Benzhydrylidene-3-bromo-2-fluoropropan-1-amine | 78% | nih.gov |
| 2 (Cyclization) | N-Benzhydrylidene-3-bromo-2-fluoropropan-1-amine | NaH | 1-Benzhydrylidene-3-fluoroazetidine | 85% | nih.gov |
Stereoselective Synthesis of Chiral 3-Fluoroazetidine Derivatives
The introduction of chirality into the 3-fluoroazetidine scaffold is a key challenge for medicinal chemists. Several stereoselective synthetic strategies have been developed to access enantiomerically pure or enriched 3-fluoroazetidine derivatives.
One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric catalytic methods are being explored to achieve enantioselective cyclization reactions that form the azetidine ring.
Another strategy relies on starting from a chiral pool, such as amino acids, to introduce the desired stereochemistry. For example, L-serine or L-alanine can serve as chiral precursors. researchgate.net The synthesis often involves a sequence of reactions including protection of functional groups, activation of a hydroxyl group, and subsequent intramolecular nucleophilic substitution to form the azetidine ring.
A significant advancement in the synthesis of chiral 3-fluoroazetidines involves the resolution of racemic mixtures. For instance, the resolution of racemic 3,3-difluoroproline has been achieved through crystallization with D- and L-tyrosine hydrazide, providing access to both enantiomers in high yield and enantiomeric excess. nih.gov
Recent developments have also focused on visible-light-promoted reactions. A novel method utilizes an iridium(III) complex in combination with a binaphthyl cocatalyst to achieve the synthesis of monocyclic azetidines from allenes with a high degree of functional group tolerance. acs.org
Strategic Use of Protecting Groups in Azetidine Synthesis: Focus on Boc-Protection
The synthesis of functionalized azetidines, including 3-(Boc-amino)-3-fluoroazetidine, heavily relies on the strategic use of protecting groups to mask reactive functional groups and direct the course of reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the azetidine ring and for amino substituents.
The Boc group offers several advantages in azetidine synthesis. It is stable under a wide range of reaction conditions, including those involving nucleophiles and bases, allowing for selective manipulation of other functional groups within the molecule. organic-chemistry.org Its introduction is typically straightforward, often achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
The Boc group plays a critical role in directing the regioselectivity of reactions. For example, in the synthesis of certain spirocyclic azetidines, attenuating the nucleophilicity of the azetidine nitrogen with a Boc protecting group can prevent undesired rearrangements and lead to the formation of the desired trans-spirocyclic system. acs.org
Furthermore, the Boc group is crucial for enabling certain synthetic transformations that would otherwise be difficult. For instance, changing the N-protecting group to a Boc group can facilitate the oxidation of a hydroxymethyl group to a carboxylic acid, as seen in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. acs.org
Deprotection of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which allows for its selective removal in the presence of other acid-labile or base-labile protecting groups, demonstrating its utility in orthogonal protection strategies. organic-chemistry.orgfishersci.co.uk This selective deprotection is a key step in the final stages of synthesis to reveal the free amine for further functionalization or to yield the final target compound.
The strategic application of Boc protection is summarized in the following table:
| Synthetic Step | Role of Boc-Protection |
| Ring Formation | Attenuates nitrogen nucleophilicity to control reaction pathways and prevent side reactions. acs.org |
| Functional Group Manipulation | Allows for selective reactions at other positions of the molecule due to its stability. acs.org |
| Stereocontrol | Can influence the stereochemical outcome of reactions by steric hindrance. |
| Final Deprotection | Readily cleaved under acidic conditions to yield the desired amine. fishersci.co.uk |
The careful selection and strategic use of the Boc protecting group are therefore indispensable for the successful and efficient synthesis of complex and functionally diverse 3-fluoroazetidine derivatives like this compound.
Conformational Analysis and Electronic Effects of Fluorine in Azetidines
Impact of Fluorine on Azetidine (B1206935) Ring Pucker and Flexibility
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this pucker, characterized by a dihedral angle, is a delicate balance of steric and electronic factors. The parent azetidine molecule itself has a puckering dihedral angle of approximately 37°. wikipedia.org The introduction of substituents can significantly influence this conformation.
For a 3-substituted azetidine, the substituent can occupy either an axial or an equatorial position. The introduction of a highly electronegative fluorine atom at the C3 position has a profound impact on the ring's conformational preference. Computational studies on fluorinated azetidine derivatives have shown that the fluorine atom's presence can control the ring pucker. nih.gov This control is largely dictated by stereoelectronic interactions between the carbon-fluorine (C-F) bond and the nitrogen lone pair or other ring substituents.
Computational and Theoretical Studies on Fluorinated Azetidine Conformations
Computational chemistry provides invaluable insights into the geometries and energetic landscapes of molecules that may be difficult to study experimentally. While specific computational data for 3-(Boc-amino)-3-fluoroazetidine is not detailed in the available literature, studies on simpler fluorinated azetidines and related heterocycles allow for well-founded predictions. nih.govgoogle.com
Density Functional Theory (DFT) calculations are commonly used to model such systems. These studies can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For instance, a computational study of 2-fluoroaziridine, a related three-membered ring, demonstrated a significant preference for ammonia (B1221849) to attack at the 3-position, a reactivity profoundly influenced by fluorine substitution. google.com
For a molecule like 3-fluoroazetidine (B1273558), computational models would predict the relative energies of the axial-fluorine and equatorial-fluorine conformers. The addition of the N-Boc-amino group at the same carbon complicates this picture, introducing further steric and electronic factors that would be the subject of more advanced computational analysis.
Below is a representative table of calculated geometric parameters for a generic puckered azetidine ring, which would be modified by the specific substituents in this compound.
| Parameter | Representative Value | Description |
| C-N-C Angle | ~87-89° | Endocyclic angle at the nitrogen atom. |
| C-C-C Angle | ~86-88° | Endocyclic angle at the carbon opposite nitrogen. |
| C-C-N Angle | ~91-93° | Endocyclic angles adjacent to the nitrogen atom. |
| Puckering Angle (φ) | ~30-40° | Dihedral angle defining the ring pucker (e.g., C-N-C-C). |
| C-F Bond Length | ~1.38 Å | Typical length of a carbon-fluorine bond. |
| C-N (amino) Bond Length | ~1.46 Å | Typical length of a carbon-nitrogen single bond. |
Note: These values are generalized for a puckered azetidine ring. Actual values for this compound would require specific computational modeling.
Stereoelectronic Interactions Governing Fluorinated Azetidine Geometry
The geometry of this compound is governed by a complex interplay of stereoelectronic effects, which are interactions involving the spatial arrangement of orbitals. nih.gov The high electronegativity of fluorine is central to these effects.
One of the most significant interactions is hyperconjugation. This involves the donation of electron density from a bonding orbital (the donor) to a nearby empty (antibonding) orbital (the acceptor). In a fluorinated azetidine, several such interactions are possible:
σ(C-H) → σ(C-F) interaction*: Electron density from an adjacent C-H bond can be donated into the low-lying antibonding orbital of the C-F bond. This interaction is stabilizing and depends on the dihedral angle between the two bonds, being maximal at a 180° (anti-periplanar) arrangement.
n(N) → σ(C-F) interaction*: The non-bonding lone pair of the nitrogen atom can donate electron density into the C-F antibonding orbital. This interaction is a type of anomeric effect and can strongly influence the ring pucker to achieve optimal orbital overlap.
Furthermore, electrostatic interactions play a crucial role. The highly polarized C-F bond creates a strong dipole. This dipole can interact favorably or unfavorably with other dipoles in the molecule, such as the C-N bonds and the carbonyl group of the Boc protecting group. For example, an electrostatic attraction between the fluorine atom and a partially positive charge on the nitrogen atom (F⋯N+) can influence the conformational preference. nih.gov These stereoelectronic forces, in conjunction with steric repulsion from the bulky Boc group, dictate the molecule's preferred three-dimensional structure.
Influence of Fluorine on Reactivity and Stability of Azetidine Scaffolds
The introduction of fluorine significantly modulates the reactivity and stability of the azetidine scaffold. mdpi.com Azetidines are strained four-membered rings, and their reactivity is often driven by the release of this strain in ring-opening reactions. However, compared to the more strained three-membered aziridines, azetidines are considerably more stable. google.com
The effects of a fluorine substituent can be summarized as follows:
Inductive Effect : Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). By pulling electron density away from the ring carbons, it can influence the nucleophilicity of the ring nitrogen and the electrophilicity of the ring carbons. This can make the carbon atom to which it is attached (C3) more susceptible to nucleophilic attack, although steric hindrance from the adjacent Boc-amino group must also be considered.
Modulation of Basicity : The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the azetidine nitrogen. This can have significant implications for its use in medicinal chemistry, as it affects how the molecule interacts with biological targets and its pharmacokinetic properties.
Stability to Metabolism : The replacement of a hydrogen atom with fluorine often blocks sites of oxidative metabolism by cytochrome P450 enzymes, a common strategy in drug design to increase a molecule's half-life.
Applications of 3 Fluoroazetidine Scaffolds in Medicinal Chemistry and Chemical Biology
3-Fluoroazetidines as Versatile Building Blocks for Bioactive Molecules
The 3-fluoroazetidine (B1273558) scaffold is a highly sought-after building block for constructing complex bioactive molecules. Its utility stems from the stability the fluorine atom provides, preventing metabolic degradation pathways that affect its hydroxylated counterparts, and the conformational constraints imposed by the four-membered ring. nih.govacs.org This makes it an attractive substitute for other cyclic amino acids, like proline, in efforts to create novel molecular architectures with improved properties.
One of the significant applications of 3-fluoroazetidine derivatives is in the synthesis of fluorinated β-amino acids. These non-proteinogenic amino acids are of great interest because peptides constructed from them, known as β-peptides, can adopt stable secondary structures, such as helices and sheets, and often exhibit enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.
The synthesis of 3-fluoro-azetidinecarboxylic acids has been reported as a method to create analogues of 3-hydroxyazetidinecarboxylic acid (3-OH-Aze). nih.govacs.org Unlike 3-OH-Aze, which is susceptible to ring-opening via a reverse aldol (B89426) reaction, the 3-fluoro derivative is chemically stable. nih.govacs.org This stability is crucial for its incorporation into peptides. The synthesis can involve fluorinated building blocks which are then transformed into the desired amino acid structures. rsc.org These fluorinated β-amino acids can then be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The strategic placement of fluorine can be used to control the conformation of the β-peptide bond. monash.edu
Table 1: Synthesis Strategies for Fluorinated Amino Acids
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Building Block Approach | Utilizes pre-fluorinated precursors, like 3-(Boc-amino)-3-fluoroazetidine, for subsequent elaboration. | Access to diverse structures; controlled placement of fluorine. | rsc.org |
| Late-Stage Fluorination | Introduces fluorine into a pre-existing amino acid or peptide structure. | Useful for modifying complex biomolecules. | rsc.org |
| Ring-Opening | Chemical opening of a cyclic precursor like a fluorinated azetidine (B1206935) to yield an acyclic amino acid. | Provides access to unique β-amino acid scaffolds. | researchgate.net |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. nih.gov The rigid conformation of the 3-fluoroazetidine ring makes it an excellent scaffold for creating peptidomimetics. By incorporating this ring into a larger molecule, researchers can lock a portion of the molecule into a specific three-dimensional arrangement that mimics the bioactive conformation of a peptide, such as a β-turn.
Structure-based design approaches have been successfully used to develop peptide mimetic inhibitors for various protein targets. nih.gov The 3-fluoroazetidine core can serve as a conformationally constrained dipeptide isostere, replacing a segment of a peptide backbone to enhance binding affinity and selectivity for a target protein. The fluorine atom can further contribute to binding through favorable electrostatic interactions and by displacing water molecules from a binding pocket.
Utilization in Scaffold-Based Drug Discovery and Optimization
Scaffold-based drug discovery involves using a core molecular framework, such as 3-fluoroazetidine, and systematically decorating it with different functional groups to create a library of related compounds. This approach allows for the efficient exploration of chemical space and the optimization of lead compounds.
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening. nih.gov The 3-fluoroazetidine scaffold is an ideal starting point for DOS, offering multiple points for diversification. The Boc-protected amine and the azetidine nitrogen can be functionalized with a wide variety of substituents, leading to fused, bridged, and spirocyclic ring systems. nih.gov This allows for the creation of libraries of novel compounds that occupy new regions of chemical space, increasing the probability of discovering hits against new biological targets. acs.orgnih.gov For instance, azetidine-based scaffolds have been used to generate libraries focused on central nervous system (CNS) targets. nih.gov
The introduction of a 3-fluoroazetidine moiety into a drug candidate can significantly alter its molecular properties in a predictable manner, a process crucial for lead optimization. researchgate.net Fluorine's high electronegativity can lower the pKa of nearby amino groups, affecting the molecule's charge state at physiological pH and potentially improving cell permeability and target engagement. researchgate.netnih.gov
Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The fluorine atom can also increase a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The conformational constraints of the azetidine ring, combined with the stereoelectronic effects of the fluorine atom, can pre-organize a molecule into its bioactive conformation, leading to enhanced potency and selectivity. nih.govacs.org
Table 2: Impact of 3-Fluoroazetidine Incorporation on Molecular Properties
| Property | Effect of Fluorination/Azetidine Core | Consequence for Bioactivity | Reference(s) |
|---|---|---|---|
| Basicity (pKa) | Lowers the pKa of the azetidine nitrogen. | Alters ionization state, potentially improving membrane permeability and oral absorption. | researchgate.netnih.gov |
| Lipophilicity (LogP) | Generally increases lipophilicity. | Can enhance binding to hydrophobic pockets and affect ADME properties. | researchgate.netmdpi.com |
| Metabolic Stability | Blocks sites of oxidative metabolism. | Increases in vivo half-life and bioavailability. | mdpi.com |
| Conformation | Imparts rigidity and a defined pucker. | Pre-organizes the molecule for target binding, increasing potency and selectivity. | nih.govacs.org |
| Solubility | Ring puckering can disrupt crystal packing and improve aqueous solubility. | Enhances suitability for formulation and administration. | acs.org |
Integration into Complex Molecular Architectures for Research Probes
Beyond therapeutic applications, 3-fluoroazetidine scaffolds are valuable for constructing sophisticated research tools. The presence of the fluorine atom makes these molecules ideal for use as ¹⁹F NMR probes. nih.gov ¹⁹F NMR is a powerful technique for studying protein-ligand interactions, as the fluorine signal is highly sensitive to its local environment and there is no background signal in biological systems. nih.gov
By incorporating a 3-fluoroazetidine-containing molecule into a biological system, researchers can monitor binding events, conformational changes, and enzymatic activity in real-time. Additionally, the fluorine atom can serve as a tracer for imaging studies. rsc.org For example, the synthesis of ¹⁸F-labeled compounds containing the azetidine scaffold allows for their use as positron emission tomography (PET) imaging agents to visualize and quantify the distribution of specific receptors or enzymes in vivo.
Future Research Trajectories for 3 Fluoroazetidine Chemistry
Emerging Synthetic Technologies for Novel Fluorinated Azetidine (B1206935) Derivatives
The synthesis of 3-fluoroazetidine (B1273558) derivatives has traditionally been a challenging endeavor. However, recent and emerging synthetic methodologies are paving the way for more efficient, versatile, and safer access to a wide array of these valuable compounds.
Late-Stage Fluorination: A paramount challenge in medicinal chemistry is the introduction of fluorine atoms into complex molecules at a late stage of the synthesis. numberanalytics.com This approach allows for the rapid generation of fluorinated analogues of established molecular frameworks. numberanalytics.comnih.gov Recent advancements have focused on the development of new reagents and methods for C-H fluorination, which can directly convert a C-H bond to a C-F bond. acs.org For instance, the use of electrophilic fluorinating agents like Selectfluor® has become a powerful tool. nih.gov These late-stage fluorination techniques are crucial for creating diverse compound libraries for drug discovery programs, enabling a deeper exploration of structure-activity relationships. numberanalytics.comnih.gov
Flow Chemistry: The use of continuous flow technology represents a significant leap forward in the synthesis of azetidines and other heterocyclic compounds. uniba.ituniba.itacs.org Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters compared to traditional batch methods. uniba.itacs.org This is particularly advantageous when dealing with highly reactive or unstable intermediates, which are often encountered in azetidine synthesis. uniba.itacs.org The ability to operate at higher temperatures and shorter reaction times in flow reactors can lead to improved yields and purities of the desired fluorinated azetidine products. uniba.itacs.org Researchers have successfully demonstrated the flow synthesis of C3-functionalized azetidines from precursors like N-Boc-3-iodoazetidine. uniba.itacs.org
| Synthetic Technology | Advantages | Relevance to Fluorinated Azetidines |
| Late-Stage Fluorination | Rapid diversification of complex molecules, circumvents de novo synthesis. numberanalytics.comnih.gov | Enables the synthesis of novel fluorinated azetidine analogues for medicinal chemistry. nih.gov |
| Flow Chemistry | Improved safety, scalability, and reaction control. uniba.itacs.org | Facilitates the synthesis of azetidines using reactive intermediates under controlled conditions. uniba.itacs.org |
| Photochemistry | Access to unique reactivity through excited states. enamine.netresearchgate.net | The aza Paternò-Büchi reaction allows for the [2+2] photocycloaddition to form azetidine rings. researchgate.net |
| Chemoenzymatic Synthesis | High selectivity (enantio- and regioselectivity), mild reaction conditions. nih.govmdpi.com | Enables the stereoselective synthesis of fluorinated building blocks and their incorporation into complex molecules. nih.govnih.gov |
Photochemical Methods: Photochemistry offers unique pathways for the construction of strained ring systems like azetidines. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a direct method for synthesizing the azetidine core. researchgate.net While challenges associated with the excited state of imines have limited its application historically, recent advancements in photoredox catalysis are revitalizing interest in this approach. enamine.net
Chemoenzymatic Synthesis: The combination of enzymatic and chemical methods, known as chemoenzymatic synthesis, is a powerful strategy for producing enantiomerically pure compounds. mdpi.com Enzymes, such as fluorinases, can catalyze the formation of C-F bonds with high selectivity. rsc.org This approach is particularly valuable for creating chiral fluorinated building blocks that can be further elaborated using traditional organic synthesis. nih.govnih.gov Researchers have successfully used this strategy to produce fluorinated polyketides by engineering polyketide synthase enzymes. nih.govnih.gov
Advanced Applications in Interdisciplinary Scientific Fields
The unique properties of the 3-fluoroazetidine moiety are driving its application beyond traditional medicinal chemistry into a range of interdisciplinary fields.
Medicinal Chemistry and Drug Discovery: The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. nih.gov Azetidines are increasingly recognized as valuable scaffolds in drug design, and the incorporation of fluorine provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug molecules. nih.govnih.gov Fluorinated azetidine derivatives are being explored in various therapeutic areas, including oncology and inflammatory diseases. nih.gov
Chemical Biology and ¹⁹F NMR: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. nih.gov There is a growing interest in using ¹⁹F NMR in chemical biology to study protein-ligand interactions, protein structure, and the fate of fluorinated molecules in biological systems. nih.govnih.gov By incorporating a 3-fluoroazetidine unit into a bioactive molecule, researchers can use ¹⁹F NMR to gain valuable insights into its biological function without the need for isotopic labeling. nih.gov
| Field | Application of Fluorinated Azetidines | Key Advantages |
| Medicinal Chemistry | Modulating drug properties like metabolic stability and binding affinity. nih.govnih.gov | Improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov |
| Chemical Biology | As ¹⁹F NMR probes for studying biological systems. nih.govnih.gov | High sensitivity and no background signal in biological samples. nih.gov |
| Materials Science | Components for advanced polymers and liquid crystals. numberanalytics.com | Enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com |
| Catalysis | As ligands for transition metal catalysts. fluorochem.co.uknih.gov | Fine-tuning of catalyst reactivity, selectivity, and stability. fluorochem.co.uk |
Materials Science: The high polarity of the C-F bond and the rigid structure of the azetidine ring make 3-fluoroazetidine derivatives attractive building blocks for new materials. numberanalytics.com Their incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, which are desirable for applications in electronics and aerospace. numberanalytics.comchemscene.com Furthermore, the unique conformational properties of these molecules can be exploited in the design of liquid crystals and other self-assembling systems.
Catalysis: Azetidine-based ligands have shown promise in transition metal catalysis. The introduction of a fluorine atom can modulate the electronic properties of the ligand, thereby influencing the activity, selectivity, and stability of the catalyst. fluorochem.co.uk This allows for the fine-tuning of catalytic systems for a variety of chemical transformations, including cross-coupling reactions and hydrogenation. fluorochem.co.uknih.govresearchgate.net
Q & A
Q. How do researchers resolve contradictions in reported reactivity data for fluorinated azetidines?
- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Systematic studies under controlled conditions (e.g., anhydrous DMF vs. wet THF) and kinetic profiling (via Arrhenius plots) clarify discrepancies. For instance, DAST-mediated fluorination in dry DMF achieves 90% yield, versus 60% in humid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
